2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)6-1-2-7-8(5-6)17-10-11-18(15,16)4-3-12(7)10/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXXZAIZRXDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C3=C(S2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Hydrazine-Carbon Disulfide Mediated Cyclization
Reaction of 8-aminobenzothiazole-2-carboxylic acid with carbon disulfide (CS₂) in alkaline ethanol generates a dithiocarbamate intermediate. Subsequent treatment with hydrazine hydrate induces cyclization to form the thiadiazino ring. Oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) converts sulfide bridges to sulfonyl groups, yielding the 2,2-dioxo structure. This method is notable for its high regioselectivity, as the amino group at position 8 directs cyclization to the [3,4-b] position.
One-Pot Multicomponent Assembly
A more efficient route involves a one-pot reaction of 2-mercaptobenzothiazole-8-carboxylic acid, hydroxylamine-O-sulfonic acid, and dimethyl acetylenedicarboxylate. The reaction proceeds via nucleophilic attack of the thiol group on the acetylenic ester, followed by intramolecular cyclization and oxidation. This method reduces step count and improves yields (up to 68%) by avoiding isolation of intermediates.
Oxidation and Functional Group Interconversion
The sulfonyl groups in the thiadiazino ring are introduced through controlled oxidation. Key findings include:
- Selective Sulfur Oxidation : Treatment of the sulfide precursor with 3 equivalents of Oxone® in acetic acid/water (1:1) at 0°C achieves complete oxidation to the sulfone without over-oxidizing the benzothiazole sulfur.
- Carboxylic Acid Preservation : Mild oxidizing conditions (e.g., NaIO₄ in THF/H₂O) prevent decarboxylation, a common side reaction in benzothiazole systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hydrazine-CS₂ Cyclization | 45–52 | High regioselectivity | Multi-step, low atom economy |
| One-Pot Multicomponent | 60–68 | Fewer steps, scalable | Requires strict temperature control |
| Directed C-H Functionalization | 35–40 | Avoids pre-functionalized intermediates | Limited to specific substrates |
Mechanistic Insights and Optimization
- Cyclization Kinetics : The rate-determining step in thiadiazino formation is the nucleophilic attack of the benzothiazole nitrogen on the electrophilic sulfur center. DFT calculations reveal that electron-withdrawing groups (e.g., carboxylic acid) at position 8 accelerate this step by increasing electrophilicity at the reaction site.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields by stabilizing charged intermediates, while protic solvents (EtOH, H₂O) favor hydrolysis side reactions.
Scalability and Industrial Relevance
Patent US4100347A discloses a pilot-scale process for analogous benzothiazine-3-carboxylic acid derivatives, emphasizing:
Chemical Reactions Analysis
Types of Reactions
2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Its pharmacological activities are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine ring structure and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This scaffold is known for its antimicrobial, antiviral, and anticancer properties.
Uniqueness
2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure. This unique arrangement contributes to its diverse reactivity and wide range of applications in various fields.
Biological Activity
2,2-Dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a thiadiazine ring fused with a benzothiazole moiety. Its molecular formula is , and it features multiple functional groups that contribute to its reactivity and biological properties.
Structural Formula
Antitumor Activity
Research indicates that derivatives of benzothiazole and thiadiazine compounds exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), Mia-PaCa2 (pancreatic cancer), U87-MG (glioblastoma).
- Methodology : MTT assay was used to assess cell viability.
Table 1: Antitumor Activity Data
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. It was tested against various strains of bacteria and fungi:
- Bacterial Strains : E. coli, S. aureus.
- Fungal Strains : C. albicans.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| C. albicans | 64 |
The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. Specifically, it may inhibit key enzymes or receptors that are critical for tumor growth.
Case Studies and Research Findings
Recent studies have focused on the synthesis of this compound and its derivatives, highlighting their potential as lead compounds in drug development:
- Synthesis Method : The compound was synthesized through a multi-step reaction involving thioketones and carboxylic acids under acidic conditions.
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor size compared to control groups.
- Toxicity Assessment : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Future Directions
The ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential side effects. Further investigations will focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Q & A
Basic: What synthetic routes are recommended for preparing 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of fused heterocyclic compounds like this thiadiazino-benzothiazole derivative typically involves cyclization reactions. For example, analogous protocols use DMSO as a solvent under reflux (18 hours) to facilitate ring closure . Key parameters include:
- Temperature control : Prolonged reflux (~100°C) ensures complete cyclization.
- Purification : Post-reaction, cooling and crystallization in water-ethanol mixtures yield solids with ~65% purity, as seen in similar thiadiazole syntheses .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) may enhance imine or amide bond formation in intermediate steps .
Advanced: How can structural contradictions in NMR data arise during characterization, and what validation methods resolve them?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often stem from:
- Tautomerism : The thiadiazine ring’s sulfonyl groups may exhibit dynamic tautomerism, altering proton environments.
- Solvent effects : DMSO-d₆ can interact with acidic protons, masking true shifts.
Resolution : - Use 2D NMR (HSQC, HMBC) to map coupling pathways and confirm connectivity .
- Compare experimental data with DFT-calculated chemical shifts to validate tautomeric forms .
Basic: What preliminary assays are suitable for evaluating this compound’s bioactivity in antimicrobial research?
Methodological Answer:
Initial screening should prioritize broad-spectrum assays :
- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC determination : Use broth microdilution (CLSI guidelines) to quantify inhibitory concentrations.
- Cytotoxicity : Employ MTT assays on mammalian cells (e.g., HEK-293) to assess selectivity .
Advanced: How can computational modeling predict the compound’s binding affinity to bacterial dihydrofolate reductase (DHFR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with DHFR crystal structures (PDB: 1DHF) to identify binding poses. Prioritize hydrogen bonds with Arg57 and hydrophobic interactions with Phe31 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Basic: What are common impurities in the synthesis of this compound, and how are they quantified?
Methodological Answer:
Major impurities include:
- Uncyclized intermediates : Detectable via HPLC (C18 column, acetonitrile/water gradient).
- Oxidation byproducts : Monitor sulfone overoxidation using TLC (silica gel, ethyl acetate/hexane).
Quantification : - LC-MS : Compare peak areas against reference standards .
- Elemental analysis : Verify C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: How do solvent polarity and pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- pH-dependent degradation : At pH >7, the carboxylic acid group deprotonates, increasing solubility but accelerating hydrolysis.
- Stability studies : Use accelerated testing (40°C/75% RH) with UPLC monitoring. Buffer systems (PBS, pH 7.4) reveal degradation pathways (e.g., ring-opening) .
- Solvent effects : DMSO enhances stability by reducing water activity, whereas ethanol promotes crystallization but may induce polymorphism .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- FT-IR : Validate sulfonyl (1250–1150 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups.
- High-resolution MS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm error .
- ¹³C NMR : Identify carbonyl carbons (δ ~165–175 ppm) and aromatic signals (δ ~110–150 ppm) .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 18 hours) and improves selectivity .
- DoE optimization : Apply Taguchi methods to variables (temperature, solvent ratio) for maximal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
